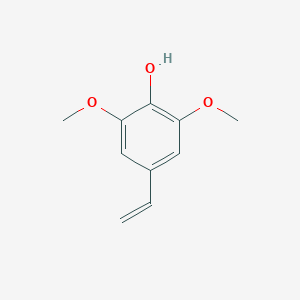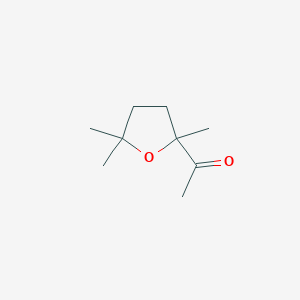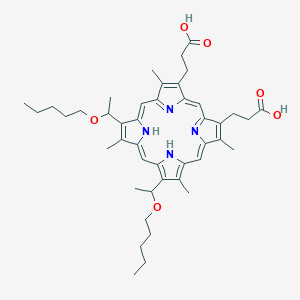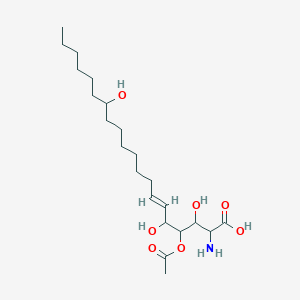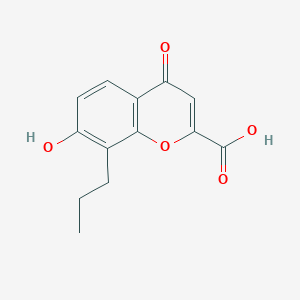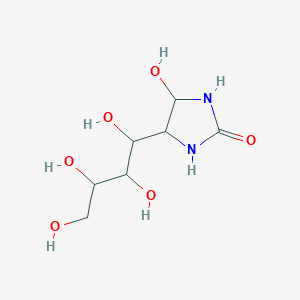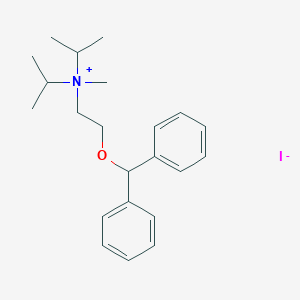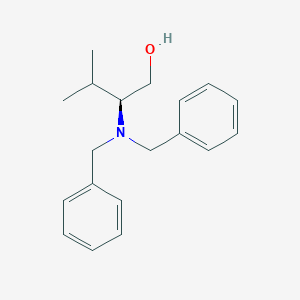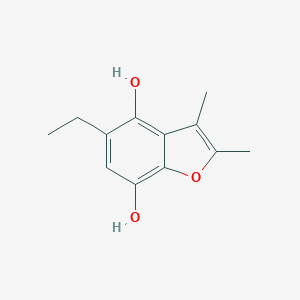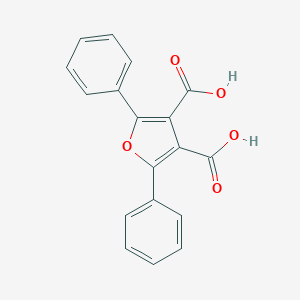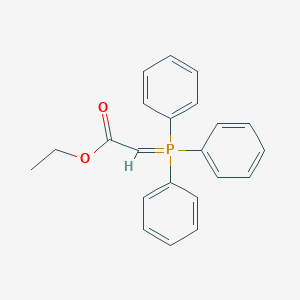
(カルベトキシメチレン)トリフェニルホスホラン
概要
説明
科学的研究の応用
(Ethoxycarbonylmethylene)triphenylphosphorane is widely used in scientific research, particularly in organic chemistry. Its applications include:
Synthesis of Indoles: It is used in the preparation of indoles from o-nitrobenzaldehydes.
Synthesis of Coumarins: It is employed in the synthesis of coumarins from o-hydroxy acetophenone.
Cholinesterase Inhibition: The compound acts as an inhibitor of cholinesterase, making it relevant in biochemical studies.
作用機序
Target of Action
(Carbethoxymethylene)triphenylphosphorane, also known as (Ethoxycarbonylmethylene)triphenylphosphorane or Ethyl 2-(triphenylphosphoranylidene)acetate, is a Wittig reagent . Its primary targets are the oxygen centers in ketones and aldehydes .
Mode of Action
This compound interacts with its targets by replacing the oxygen centers in ketones and aldehydes with a carbethoxymethylene group . This reaction is generally used in the Horner−Wadsworth−Emmons (HWE) reaction .
Result of Action
The result of the action of (Carbethoxymethylene)triphenylphosphorane is the transformation of ketones and aldehydes into different compounds through the replacement of their oxygen centers . This can lead to various molecular and cellular effects, depending on the specific roles of the transformed compounds.
Action Environment
The action, efficacy, and stability of (Carbethoxymethylene)triphenylphosphorane can be influenced by various environmental factors. For example, the compound is a white solid that is soluble in organic solvents , suggesting that its action may be influenced by the presence and nature of such solvents. Additionally, the compound’s storage temperature is 2-8°C , indicating that its stability may be affected by temperature.
生化学分析
Biochemical Properties
(Carbethoxymethylene)triphenylphosphorane is a Wittig reagent, generally used in Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A and (−)-dictyostatin
Molecular Mechanism
(Carbethoxymethylene)triphenylphosphorane is used to replace oxygen centers in ketones and aldehydes with CHCO2Et
準備方法
Synthetic Routes and Reaction Conditions
(Ethoxycarbonylmethylene)triphenylphosphorane is typically synthesized through the reaction of triphenylphosphine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired ylide .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of (Ethoxycarbonylmethylene)triphenylphosphorane on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques .
化学反応の分析
Types of Reactions
(Ethoxycarbonylmethylene)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Aprotic solvents (e.g., THF, DMF), inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating.
Major Products
The major products of reactions involving (Ethoxycarbonylmethylene)triphenylphosphorane are alkenes, specifically ethyl-substituted alkenes when reacting with aldehydes or ketones .
類似化合物との比較
(Ethoxycarbonylmethylene)triphenylphosphorane can be compared to other Wittig reagents, such as:
(Methoxycarbonylmethylene)triphenylphosphorane: Similar in structure but with a methoxy group instead of an ethoxy group.
(Carbomethoxymethylene)triphenylphosphorane: Another related compound used in similar reactions but with different substituents affecting its reactivity.
The uniqueness of (Ethoxycarbonylmethylene)triphenylphosphorane lies in its specific reactivity and the types of products it forms, making it a valuable tool in organic synthesis .
特性
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHPVYJPDKJYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061485 | |
| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | (Carbethoxymethylene)triphenylphosphorane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1099-45-2 | |
| Record name | Ethyl triphenylphosphoranylideneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (triphenylphosphanylidene)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001099452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Carbethoxymethylene)triphenylphosphorane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (triphenylphosphoranylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (triphenylphosphanylidene)acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX75SQL8ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










A: (Ethoxycarbonylmethylene)triphenylphosphorane is best known for its role as a reagent in the Wittig reaction. [, , , , , , , , , , , , ] This reaction allows for the formation of an alkene from the reaction of an aldehyde or ketone with a triphenylphosphonium ylide, such as (Ethoxycarbonylmethylene)triphenylphosphorane. This reaction is particularly useful for the formation of α,β-unsaturated esters, as demonstrated by its reaction with aldehydes. []
ANone: Certainly! Researchers have successfully utilized (Ethoxycarbonylmethylene)triphenylphosphorane to synthesize various compounds, including:
- 4,5:7,8-di-O-isopropylidene KDO ethyl ester: The compound was synthesized using (Ethoxycarbonylmethylene)triphenylphosphorane in a multi-step process involving a Wittig reaction, silylation, and thioacetal deprotection. []
- Ethyl trans-cinnamate: This compound, often used as a fragrance and flavoring agent, was synthesized via a Wittig reaction between benzaldehyde and (Ethoxycarbonylmethylene)triphenylphosphorane. This reaction is highly stereoselective, favoring the trans isomer. []
- Egonol: A benzofuran natural product with various biological activities, egonol was synthesized through a concise route utilizing a Wittig reaction with (Ethoxycarbonylmethylene)triphenylphosphorane as a key step. []
- 3-Substituted pyrano[2,3-a]carbazoles: These compounds, studied for their potential biological activities, were synthesized using a variety of methods, including a Wittig reaction with (Ethoxycarbonylmethylene)triphenylphosphorane. This highlights the versatility of the reagent in accessing diverse heterocyclic structures. [, ]
ANone: (Ethoxycarbonylmethylene)triphenylphosphorane has a unique structure that dictates its reactivity:
ANone: While a powerful reagent, (Ethoxycarbonylmethylene)triphenylphosphorane has limitations:
A: Yes, the structure of (Ethoxycarbonylmethylene)triphenylphosphorane can be modified to fine-tune its reactivity and selectivity. [, ] For example:
ANone: (Ethoxycarbonylmethylene)triphenylphosphorane can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure. For instance, the chemical shifts and coupling constants of the olefinic protons in the 1H NMR spectrum can be used to establish the stereochemistry of the product alkene. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



